2-亚甲基金刚烷

概述

描述

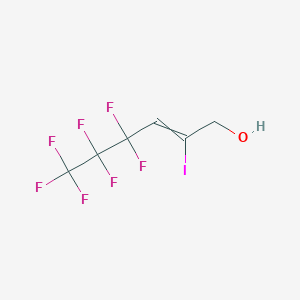

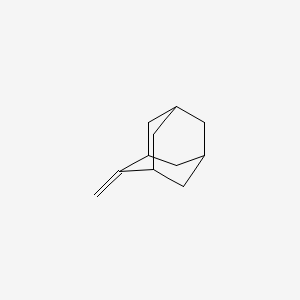

2-Methyleneadamantane is a useful research compound. Its molecular formula is C11H16 and its molecular weight is 148.24 g/mol. The purity is usually 95%.

BenchChem offers high-quality 2-Methyleneadamantane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Methyleneadamantane including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

功能性金刚烷衍生物的合成

2-亚甲基金刚烷具有高度反应性,可以作为合成各种功能性金刚烷衍生物的起始材料 . 这是由于该化合物中存在双键,为化学反应提供了广泛的机会 .

单体的生产

2-亚甲基金刚烷的高反应性也使其成为合成单体的合适起始材料 . 这些单体随后可用于制造各种类型的聚合物 .

热稳定燃料和油的制造

2-亚甲基金刚烷可用于生产热稳定和高能燃料和油 . 这是由于该化合物的独特结构和性质 .

生物活性化合物的开发

该化合物可用于合成生物活性化合物 . 这些化合物具有生物活性,可用于医药和农业等各个领域 .

药物应用

2-亚甲基金刚烷可用于药物的开发 . 该化合物的独特结构和性质可用于创建具有特定作用的药物 .

类金刚石大体积聚合物(金刚石体)的生产

2-亚甲基金刚烷可用于生产更高类金刚石大体积聚合物,也称为金刚石体 . 这些材料具有独特的性质,可用于各种应用,从电子产品到涂层 .

天然和合成纳米金刚石的合成

近年来,基于天然和合成纳米金刚石的新材料的创建和利用取得了进展,这使得 2-亚甲基金刚烷越来越重要 . 该化合物可用作这些纳米金刚石合成的起始材料 .

量子化学计算

人们已经评价了量子化学计算在研究金刚烷衍生物的电子结构以及阐明其化学和催化转化机制方面的潜力 . 这使得 2-亚甲基金刚烷成为理论和计算化学中的宝贵工具 .

作用机制

Target of Action

2-Methyleneadamantane, a derivative of adamantane, is a highly reactive compound It’s known that the high reactivity of these compounds offers extensive opportunities for their utilization as starting materials for the synthesis of various functional adamantane derivatives .

Mode of Action

The mode of action of 2-Methyleneadamantane involves its interaction with other chemical entities. For instance, in the presence of acetyl nitrate, the reaction proceeds via the addition of a nitronium cation at the double bond followed by stabilization of 2-nitromethyl-2-adamantyl carbocation .

Biochemical Pathways

It’s known that 2-methyleneadamantane undergoes only cationic oligomerization to form dimers . This suggests that it may influence polymerization reactions in the biochemical context.

Result of Action

Its high reactivity and involvement in cationic oligomerization suggest that it may have significant effects at the molecular level .

Action Environment

The action of 2-Methyleneadamantane can be influenced by various environmental factors. For instance, the presence of acetyl nitrate influences its reaction mechanism . .

生化分析

Biochemical Properties

It has been demonstrated that 2-Methyleneadamantane undergoes only cationic oligomerization to form dimers This suggests that it may interact with certain enzymes, proteins, and other biomolecules in a unique way

Molecular Mechanism

It is known that it undergoes cationic oligomerization to form dimers , suggesting that it may exert its effects at the molecular level through this process This could involve binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

属性

IUPAC Name |

2-methylideneadamantane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16/c1-7-10-3-8-2-9(5-10)6-11(7)4-8/h8-11H,1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTCQPLINQYIRDZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C1C2CC3CC(C2)CC1C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40236366 | |

| Record name | Tricyclo(3.3.1.13,7)decane, 2-methylene- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40236366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

875-72-9 | |

| Record name | Tricyclo(3.3.1.13,7)decane, 2-methylene- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000875729 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tricyclo(3.3.1.13,7)decane, 2-methylene- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40236366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is unique about the reactivity of 2-Methyleneadamantane in electrophilic addition reactions?

A1: 2-Methyleneadamantane exhibits interesting reactivity with electrophilic reagents. For instance, reactions with strong acids or halogens don't stop at simple addition across the double bond. Instead, they proceed with further rearrangement, yielding 3-substituted 1-vinyl-2-methyleneadamantanes. [] This highlights the influence of the adamantane ring system on the reaction pathway.

Q2: How does the presence of substituents on the adamantane ring affect the reactivity of 2-Methyleneadamantane?

A2: Substituents on the adamantane ring can significantly influence the reactivity of 2-Methyleneadamantane. For example, the presence of a substituent at the C(2) position impacts the regioselectivity of reactions with nucleophiles in the radical cation state. Bulky substituents like phenyl groups favor nucleophilic attack at the adamantyl carbon. [] Furthermore, the stereochemistry of the substituent can dictate the facial selectivity in reactions like 1,3-dipolar cycloadditions. [, ]

Q3: How does 2-Methyleneadamantane behave in 1,3-dipolar cycloaddition reactions?

A3: 2-Methyleneadamantane readily participates in 1,3-dipolar cycloaddition reactions with various dipoles like benzonitrile oxide. These reactions typically yield two geometrically isomeric products. Interestingly, the product distribution is influenced by factors like the nature of the substituent at the C(5) position of the adamantane ring and the reaction temperature. [, ]

Q4: How does the structure of 2-Methyleneadamantane relate to its potential for stabilizing reactive species?

A5: The spiroadamantane group derived from 2-Methyleneadamantane exhibits a remarkable ability to stabilize thermally labile 1,2-dioxetanes. This stabilizing effect allowed for the isolation and characterization of the first sulfur-substituted dioxetanes. [] This stabilization potential highlights the unique structural features offered by the adamantane framework.

Q5: What insights have computational studies provided into the reactivity of 2-Methyleneadamantane?

A6: Computational studies have been instrumental in understanding the factors influencing the facial selectivity of reactions involving 2-Methyleneadamantane and its derivatives. For instance, studies focusing on the reaction of 5-Fluoro-2-methyleneadamantane with per-acids have shed light on the role of solvation in dictating the stereochemical outcome. [] Such computational investigations provide valuable insights into the reaction mechanisms and guide the design of new reactions with enhanced selectivity.

Q6: Can you elaborate on the concept of "face selectivity" in the context of reactions involving 2-Methyleneadamantane?

A7: "Face selectivity" refers to the preferential attack of a reagent on one of the two diastereotopic faces of a planar or near-planar functional group. In the case of 2-Methyleneadamantane derivatives, the rigid adamantane skeleton creates distinct "faces" for the exocyclic double bond. The substituents on the adamantane ring can significantly influence which face is favored in reactions like electrophilic additions or cycloadditions. [, , ] Understanding these facial selectivity trends is crucial for predicting the stereochemistry of the reaction products.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(2-Chlorophenyl)carbamoyl]benzoic acid](/img/structure/B1606570.png)

![2-Methyl-N-[(trimethylsilyl)methyl]-2-propanamine](/img/structure/B1606580.png)